tert-Butyl 3-(3-bromobenzoyl)morpholine-4-carboxylate
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Overview
Description
3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that features a bromobenzoyl group, a morpholine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the bromination of benzoyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with morpholine to introduce the morpholine ring. Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing or Reducing Agents: Such as potassium permanganate or sodium borohydride for redox reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Carboxylic Acid: From hydrolysis of the ester group.
Oxidized or Reduced Derivatives: From redox reactions.
Scientific Research Applications
3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester exerts its effects depends on its interactions with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of the target compound.
Morpholine: A simpler analog without the ester or bromobenzoyl groups.
tert-Butyl Benzoate: Lacks the bromine and morpholine functionalities.
Uniqueness
3-(3-Bromobenzoyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C16H20BrNO4 |
---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromobenzoyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-7-8-21-10-13(18)14(19)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChI Key |
CJSDYUVKSGKJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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